N-{[1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl]methyl}oxolane-2-carboxamide
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Overview
Description
N-{[1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl]methyl}oxolane-2-carboxamide is a synthetic organic compound that features a unique combination of a thiophene ring, a triazole ring, and a tetrahydrofuran ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl]methyl}oxolane-2-carboxamide typically involves a multi-step process:
Formation of the Triazole Ring: This can be achieved through a Huisgen cycloaddition reaction between an azide and an alkyne.
Attachment of the Thiophene Ring: The thiophene ring can be introduced via a palladium-catalyzed cross-coupling reaction.
Formation of the Tetrahydrofuran Ring: This step often involves the use of a tetrahydrofuran derivative as a starting material, which is then functionalized to introduce the carboxamide group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-{[1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl]methyl}oxolane-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable catalyst.
Major Products
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Dihydrotriazoles.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
N-{[1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl]methyl}oxolane-2-carboxamide has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.
Materials Science: The compound can be used in the synthesis of novel materials with unique electronic or optical properties.
Chemical Biology: It can be used as a probe to study biological processes, particularly those involving protein-ligand interactions.
Mechanism of Action
The mechanism of action of N-{[1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl]methyl}oxolane-2-carboxamide involves its interaction with specific molecular targets. The triazole ring can act as a bioisostere for amide bonds, allowing the compound to mimic natural substrates and inhibit enzyme activity. The thiophene ring can interact with hydrophobic pockets in proteins, enhancing binding affinity.
Comparison with Similar Compounds
Similar Compounds
- N-(2-(4-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)tetrahydrofuran-2-carboxamide
- (E)-N-(5-(3-(thiophen-2-yl)acryloyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)tetrahydrofuran-2-carboxamide
Uniqueness
N-{[1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl]methyl}oxolane-2-carboxamide is unique due to its combination of three distinct ring systems, which provides a versatile scaffold for chemical modifications. This structural diversity allows for the fine-tuning of its chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
N-[(1-thiophen-2-yltriazol-4-yl)methyl]oxolane-2-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O2S/c17-12(10-3-1-5-18-10)13-7-9-8-16(15-14-9)11-4-2-6-19-11/h2,4,6,8,10H,1,3,5,7H2,(H,13,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKHHYTNMDRVAPD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)C(=O)NCC2=CN(N=N2)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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